Ethyl 6-amino-5-iodonicotinate
Description
Ethyl 6-amino-5-iodonicotinate is a pyridine derivative featuring an amino group at position 6, an iodine atom at position 5, and an ethyl ester moiety. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group offers a site for further functionalization.
Properties
IUPAC Name |
ethyl 6-amino-5-iodopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKIJVJYDUVNCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401265934 | |
| Record name | Ethyl 6-amino-5-iodo-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401265934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543740-75-6 | |
| Record name | Ethyl 6-amino-5-iodo-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543740-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-amino-5-iodo-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401265934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-iodo-nicotinic acid ethyl ester typically involves the iodination of nicotinic acid derivatives followed by esterification. One common method includes the following steps:
Iodination: Nicotinic acid is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5th position.
Amination: The iodinated nicotinic acid is then subjected to amination using ammonia or an amine source to introduce the amino group at the 6th position.
Esterification: Finally, the carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of 6-amino-5-iodo-nicotinic acid ethyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-iodo-nicotinic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, deiodinated compounds, and substituted nicotinic acid esters.
Scientific Research Applications
6-amino-5-iodo-nicotinic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-amino-5-iodo-nicotinic acid ethyl ester involves its interaction with specific molecular targets. The amino and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with enzymes and receptors involved in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural differences among analogs include substituent type, position, and ester group variations. Below is a detailed comparison:
Reactivity and Functional Group Analysis
- Amino Group (NH₂): Present in this compound and its methyl analog, this group activates the pyridine ring toward electrophilic substitution. However, steric and electronic effects vary with substituent positions (e.g., 4-NH₂ in Ethyl 4-amino-6-chloro-5-iodonicotinate introduces regioselectivity challenges) .
- Iodine Substituent: Enhances leaving-group capability in coupling reactions compared to chlorine or cyano groups. This compound is more reactive in Pd-catalyzed reactions than Ethyl 6-chloro-5-cyanonicotinate .
- Ester Groups: Methyl esters (e.g., Mthis compound) are often hydrolyzed faster than ethyl esters, impacting drug delivery systems .
Biological Activity
Ethyl 6-amino-5-iodonicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C8H10N2O2I
- Molecular Weight : 290.08 g/mol
- Functional Groups : Amino group (-NH2) at the 6-position and an iodine atom (I) at the 5-position of the nicotinic acid structure.
The presence of the iodine atom enhances the compound's reactivity and influences its interaction with biological targets, potentially increasing its binding affinity to enzymes and receptors.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity through competitive inhibition or allosteric modulation. The amino group facilitates hydrogen bonding, while the iodine atom may engage in halogen bonding, enhancing binding interactions.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Research indicates potential anticancer effects, possibly through induction of apoptosis or inhibition of cell proliferation in cancer cell lines. The compound's ability to cross the blood-brain barrier also suggests possible neuroprotective effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the applications and efficacy of this compound:
-
Antimicrobial Efficacy Study :
- A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as a novel antimicrobial agent.
- Cancer Cell Line Research :
-
Mechanistic Insights :
- Research investigating the molecular mechanisms underlying the compound's effects found that it activates apoptotic pathways via caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2, further supporting its candidacy for cancer therapy.
Q & A
Q. How can researchers address potential biases in studies exploring this compound’s bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
